molecular formula C9H16O3 B2566843 Ethyl 4-methyl-3-oxohexanoate CAS No. 98192-72-4

Ethyl 4-methyl-3-oxohexanoate

Cat. No. B2566843
CAS RN: 98192-72-4
M. Wt: 172.224
InChI Key: KHIHEUAINZCGRS-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-oxohexanoate is a chemical compound with the CAS Number: 98192-72-4 . It has a molecular weight of 172.22 . The IUPAC name for this compound is ethyl 4-methyl-3-oxohexanoate . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 4-methyl-3-oxohexanoate is 1S/C9H16O3/c1-4-7(3)8(10)6-9(11)12-5-2/h7H,4-6H2,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 4-methyl-3-oxohexanoate is a liquid at room temperature .

Scientific Research Applications

Enantioselective Bioreduction

Ethyl 3-oxohexanoate can be bioreduced to ethyl (R)-3-hydroxyhexanoate with high conversion rates and enantioselectivity using certain microorganism strains. This reaction is significant for producing specific chiral compounds (Ramos et al., 2011).

Chemical Synthesis and Reactions

Ethyl 4-halo-3-oxobutanoate reacts with diethyl malonate and other compounds to produce various derivatives. These reactions are important for synthesizing complex organic molecules (Kato, Kimura, & Tanji, 1978).

Conformational Analysis

The conformational properties of 3-alkyl-2-chlorocyclohexanone oximes and oxime ethers, including ethyl derivatives, have been studied. These studies are crucial for understanding the structural aspects of organic compounds (Denmark, Dappen, Sear, & Jacobs, 1990).

Fluorescent Probe Synthesis

Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, a derivative of a related compound, has applications as a fluorescent probe and in the study of lipid bilayers in biological membranes (Balo, Fernández, García-Mera, & López, 2000).

Preparation of Pyrrole Derivatives

Ethyl 2-chloroacetoacetate, related to ethyl 4-methyl-3-oxohexanoate, is used to synthesize pyrrole derivatives, which are important in various chemical syntheses (Dawadi & Lugtenburg, 2011).

Safety And Hazards

Ethyl 4-methyl-3-oxohexanoate is associated with several hazard statements including H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes refer to specific safety precautions that should be taken when handling the substance.

properties

IUPAC Name

ethyl 4-methyl-3-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-7(3)8(10)6-9(11)12-5-2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIHEUAINZCGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-3-oxohexanoate

CAS RN

98192-72-4
Record name ethyl 4-methyl-3-oxohexanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of monoethyl malonate (49.5 mL, 0.42 mol) and a few milligrams of 2,2′-bipyridyl in tetrahydrofuran at −70° C. was added 2.5 M n-butyl lithium in hexanes (0.34 L, 0.84 mol) dropwise over approximately 1.5 hours. Then 2-methylbutyryl chloride (26 mL, 0.21 mol) was added dropwise. The mixture was allowed to warm to ambient temperature and was then poured into 1 N hydrochloric acid. The mixture was extracted three times with ether and the combined organic layers were dried over magnesium sulfate and concentrated. The resulting oil was purified by vacuum distillation (boiling range 75-85° C.) to afford ethyl 4-methyl-3-oxohexanoate (36.4 g, 100%). 1H-NMR (400 MHz, DMSO-d6) δ 4.06 (q, J=7 Hz, 2H), 3.60 (s, 2H), 2.57-2.49 (m, 1H), 1.64-1.53 (m, 1H), 1.36-1.26 (m, 1H), 1.15 (t, J=7 Hz, 3H), 0.97 (d, J=7 Hz, 3H), 0.78 (t, J=7 Hz, 3H).
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hexanes
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0.34 L
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26 mL
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